3-(4-ethylphenyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is known for its biological activity, and a hydrazide group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 4-hydroxy-3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to unique biological effects compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-14-5-7-15(8-6-14)17-12-18(24-23-17)21(27)25-22-13(2)16-9-10-19(26)20(11-16)28-3/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
QUHXLQAKJNPALW-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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